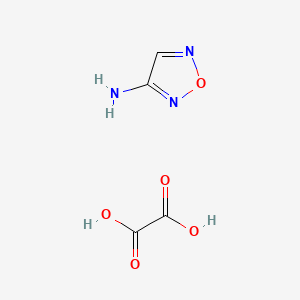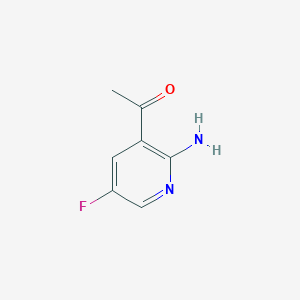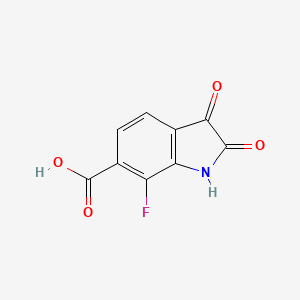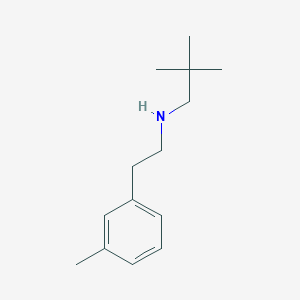
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine is an organic compound with the molecular formula C14H23N. This compound is characterized by its unique structure, which includes a dimethylated propan-1-amine backbone with a 3-methylphenethyl group attached. It is a member of the amine class of compounds, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine typically involves the reaction of 3-methylphenethylamine with 2,2-dimethylpropanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
科学的研究の応用
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2,2-Dimethylpropan-1-amine
- 3-Methylphenethylamine
- N,N-Dimethylphenethylamine
Uniqueness
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dimethylated propan-1-amine backbone and the 3-methylphenethyl group allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
特性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC名 |
2,2-dimethyl-N-[2-(3-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-12-6-5-7-13(10-12)8-9-15-11-14(2,3)4/h5-7,10,15H,8-9,11H2,1-4H3 |
InChIキー |
HRAWTPCLRRZBGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CCNCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


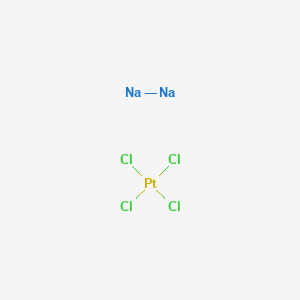
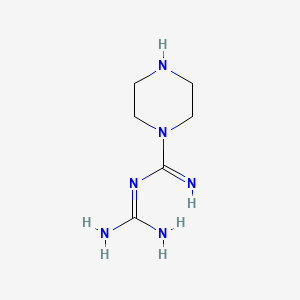
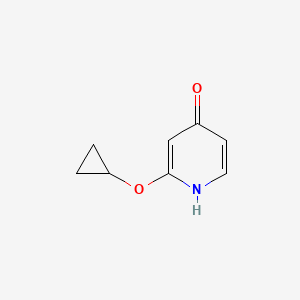
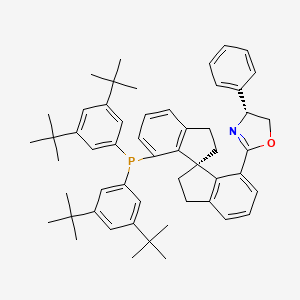


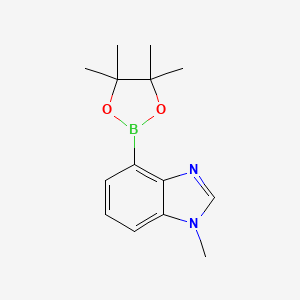
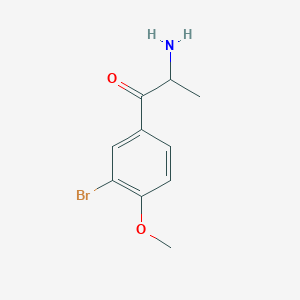
![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)
![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
